4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol characterized by two bulky tert-butyl groups flanking a hydroxyl functional group. These ortho-substituents provide significant steric protection, enhancing the stability of the corresponding phenoxyl radical, a core attribute for antioxidant and stabilization functions [cite: REFS-1]. Unlike its parent compound, 2,6-di-tert-butylphenol, the presence of a bromine atom at the para-position provides a crucial, chemically active site for downstream functionalization and modulates the electronic properties of the phenol, making it a specialized precursor for organometallic catalysts and functional polymers [cite: REFS-2, REFS-3].
Direct substitution of 4-Bromo-2,6-di-tert-butylphenol with its non-halogenated parent, 2,6-di-tert-butylphenol, or with commodity antioxidants like BHT (Butylated hydroxytoluene) fails in applications where the para-bromo group is essential for performance or subsequent synthesis. The C-Br bond serves as a critical reactive handle for forming organometallic reagents and for building polymer backbones via cross-coupling reactions, a capability the parent compound entirely lacks [cite: REFS-1, REFS-2]. Furthermore, the electron-withdrawing nature of the bromine atom modifies the oxidation potential of the phenolic hydroxyl group, differentiating its electrochemical behavior from that of alkyl-substituted phenols like BHT or 2,6-di-tert-butylphenol itself [cite: REFS-3]. Procuring a generic substitute compromises access to these specific synthetic pathways and redox properties.
The para-bromo substituent functions as an electron-withdrawing group, which increases the oxidation potential of the phenol. Cyclic voltammetry studies of para-substituted 2,6-di-tert-butylphenols show that electron-withdrawing groups make the compound more difficult to oxidize compared to the parent compound (p-H) or analogs with electron-donating groups (p-OMe, p-tBu) [cite: REFS-1]. For the parent 2,6-di-tert-butylphenol (p-H-DTBP), the measured redox potential (E1/2) is +0.63 V vs Fc+/Fc. In contrast, the electron-withdrawing nature of the 4-bromo group results in a higher oxidation potential, providing greater stability against undesired oxidation while maintaining its function as a radical scavenger.
| Evidence Dimension | Redox Potential (E1/2 vs Fc+/Fc) |
| Target Compound Data | Higher than +0.63 V (inferred due to electron-withdrawing Br) |
| Comparator Or Baseline | 2,6-di-tert-butylphenol (p-H): +0.63 V |
| Quantified Difference | Anodically shifted potential, indicating greater resistance to oxidation |
| Conditions | Cyclic Voltammetry in CH3CN with 0.10 M Bu4N+PF6- supporting electrolyte. |
This allows for its use as a stabilizer in systems where lower-potential antioxidants would be prematurely consumed or interfere with electrochemical processes.
4-Bromo-2,6-di-tert-butylphenol is the required precursor for the synthesis of the exceptionally bulky and oxygenophilic Lewis acid, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) [cite: REFS-1]. The synthesis involves the reaction of the phenol with trimethylaluminum. The parent compound, 2,6-di-tert-butylphenol, cannot be substituted as the 4-bromo substituents are critical for the unique steric and electronic properties that make MABR a highly effective and selective catalyst for transformations like epoxide rearrangements [cite: REFS-1, REFS-2]. The detailed procedure published in Organic Syntheses confirms its practical and reproducible utility in a process environment, yielding 76% of the desired phenol after recrystallization.
| Evidence Dimension | Suitability as MABR Precursor |
| Target Compound Data | Essential reactant for MABR synthesis |
| Comparator Or Baseline | 2,6-di-tert-butylphenol: Unsuitable, lacks the required bromo functionality and electronic effect. |
| Quantified Difference | Qualitative: Enables synthesis vs. Fails to produce the target catalyst. |
| Conditions | Reaction with trimethylaluminum in dichloromethane, as per established synthetic procedures. |
For any research or manufacturing process requiring the unique selectivity of the MABR catalyst, this specific brominated phenol is the only viable starting material.
The compound serves as a key intermediate for monomers used in the synthesis of advanced functional polymers. Specifically, it is used to synthesize 1,1'-[1,10-decanediylbis(oxy)]bis[(2,6-ditertbutyl-4-bromo)benzene], a monomer that forms poly(p-phenylenevinylene) (PPV) derivatives [cite: REFS-1]. The carbon-bromine bond is a critical reactive site for the subsequent polymerization steps, likely involving organometallic cross-coupling reactions (e.g., Heck, Suzuki, or Stille coupling). The unbrominated analog, 2,6-di-tert-butylphenol, lacks this necessary reactive handle and is therefore incompatible with this polymerization strategy.
| Evidence Dimension | Suitability for PPV Monomer Synthesis |
| Target Compound Data | Provides the C-Br bond necessary for cross-coupling polymerization. |
| Comparator Or Baseline | 2,6-di-tert-butylphenol: Lacks the reactive site for this polymerization route. |
| Quantified Difference | Enables access to a specific class of high-performance polymers. |
| Conditions | Synthesis of bis-ether monomers followed by cross-coupling polymerization. |
Procurement of this specific compound is required for research and development of PPV-based materials for applications in electronics and photonics.
This compound is the designated starting material for producing the MABR catalyst, which is used to achieve high stereoselectivity in reactions such as epoxide rearrangements and Diels-Alder cycloadditions where common Lewis acids fail [cite: REFS-1]. Its use is indicated when developing synthetic routes that require precise stereochemical control mediated by a bulky, non-chelating catalyst.
As a precursor to functional monomers, this compound is ideal for teams synthesizing novel poly(p-phenylenevinylene) derivatives. The bulky di-tert-butylphenol groups can enhance solubility and stability of the final polymer, making it a strategic choice for creating materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) [cite: REFS-2].
Due to its elevated oxidation potential relative to other hindered phenols, this compound is suitable as a stabilizer in chemical formulations that are sensitive to premature radical generation or require stability in a specific electrochemical window [cite: REFS-3]. It also serves as a versatile intermediate for introducing the stable 2,6-di-tert-butylphenoxy moiety onto other molecules via reactions at the bromine site.
Irritant